2-Fluoro-2-methylpropanoyl chloride CAS 140616-89-3 properties
2-Fluoro-2-methylpropanoyl chloride CAS 140616-89-3 properties
2-Fluoro-2-methylpropanoyl Chloride (CAS 140616-89-3): A Comprehensive Technical Guide to Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 2-Fluoro-2-methylpropanoyl chloride (CAS 140616-89-3) serves as a critical electrophilic building block for installing the
This guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and validated experimental protocols for handling and utilizing 2-fluoro-2-methylpropanoyl chloride.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of 2-fluoro-2-methylpropanoyl chloride is essential for designing robust synthetic workflows. It is a colorless to pale yellow liquid characterized by a pungent odor typical of highly reactive acyl chlorides[3].
Table 1: Key Physicochemical Properties
| Property | Value | Analytical Significance |
| CAS Number | 140616-89-3 | Unique identifier for procurement and safety tracking. |
| IUPAC Name | 2-fluoro-2-methylpropanoyl chloride | Denotes the specific branching and halogenation pattern. |
| Molecular Formula | C4H6ClFO | Confirms the absence of |
| Molecular Weight | 124.54 g/mol | Utilized for precise stoichiometric calculations[4]. |
| Appearance | Colorless to pale yellow liquid | Visual indicator of reagent integrity; darkening suggests degradation[3]. |
| Purity (Commercial) | Standard threshold for reproducible cross-coupling[5]. | |
| Reactivity Profile | Potent electrophile | Highly moisture-sensitive; rapidly hydrolyzes to the corresponding acid and HCl[3]. |
Mechanistic Insight into the Structure
The unique utility of this reagent stems from its highly specific substitution pattern at the C2 (
-
The
-Fluoro Group: Fluorine's strong inductive electron withdrawal (-I effect) significantly increases the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic attack. In the final drug candidate, this fluorine modulates the pKa of the resulting amide and increases overall lipophilicity. -
The gem-Dimethyl Group: The dual methyl groups provide a profound steric shield. In biological systems, this shields the amide bond from proteolytic cleavage.
-
Absence of
-Protons: Because the -carbon is fully substituted (quaternary), this acyl chloride cannot undergo deprotonation to form a ketene intermediate. This completely eliminates the self-condensation and dimerization side reactions that commonly plague other aliphatic acyl chlorides in the presence of basic amines.
Logical relationship between structural features and chemical behavior.
Experimental Methodologies & Protocols
When synthesizing active pharmaceutical ingredients (APIs), the coupling of 2-fluoro-2-methylpropanoyl chloride with primary or secondary amines is a fundamental transformation[2][3]. The following protocol is engineered as a self-validating system to ensure high yield and purity.
Step-by-step synthetic workflow for amide bond formation.
Protocol: Synthesis of N-Substituted 2-Fluoro-2-methylpropanamides
This methodology is adapted from standard patent literature workflows for inhibitor synthesis[2].
Reagents & Equipment:
-
Target Amine (1.0 eq)
-
2-Fluoro-2-methylpropanoyl chloride (1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)
-
Oven-dried glassware, inert gas (
or Argon) manifold.
Step-by-Step Procedure:
-
System Initialization: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine in anhydrous DCM under a continuous nitrogen sweep.
-
Base Addition: Add the tertiary amine base (TEA or DIPEA, 2.0 eq) to the solution. Causality Note: The steric bulk of DIPEA is often preferred over TEA to prevent the base from acting as a competing nucleophile against the highly reactive acyl chloride.
-
Thermal Regulation: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality Note: Acyl substitutions are highly exothermic. Controlling the thermal energy prevents the degradation of the acyl chloride and minimizes di-acylation in unhindered primary amines.
-
Electrophile Introduction: Using a gas-tight syringe, add 2-fluoro-2-methylpropanoyl chloride (1.2 eq) dropwise over 5–10 minutes.
-
Reaction Propagation: Remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (RT) and stir for 2 to 3 hours[2].
-
Validation Checkpoint: Sample an aliquot and analyze via TLC or LC-MS. The system is validated for the next step when the starting amine is completely consumed. The absence of a UV-active spot for the starting material confirms conversion.
-
Quench and Workup: Quench the reaction by adding saturated aqueous
to neutralize the generated HCl and any unreacted acyl chloride. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (e.g., Hexanes/EtOAc gradient) to isolate the pure fluorinated amide scaffold.
Storage, Handling, and Safety
As a Senior Application Scientist, it is imperative to treat 2-fluoro-2-methylpropanoyl chloride with strict safety protocols. The compound is classified as a CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. [6].
-
Hydrolytic Degradation: The acyl chloride functional group is intensely moisture-sensitive. Exposure to ambient humidity will cause rapid hydrolysis, yielding 2-fluoro-2-methylpropanoic acid and releasing corrosive hydrogen chloride (HCl) gas[3].
-
Storage: Must be stored in a tightly sealed container under an inert atmosphere (Argon is preferred due to its higher density than air) in a cool, dry, and well-ventilated location[6].
-
Personal Protective Equipment (PPE): Handling requires operation within a certified chemical fume hood. Operators must wear heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat. The compound causes severe skin burns and eye damage (Hazard Statement H314)[6].
References
Sources
- 1. US20240254118A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. US9018391B2 - Inhibitors of beta-secretase - Google Patents [patents.google.com]
- 3. CAS 140616-89-3: Propanoyl chloride, 2-fluoro-2-methyl- [cymitquimica.com]
- 4. 2-Fluoro-2-methylpropanoyl chloride | C4H6ClFO | CID 22244961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-fluoro-2-methylpropanoyl chloride | 140616-89-3 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
